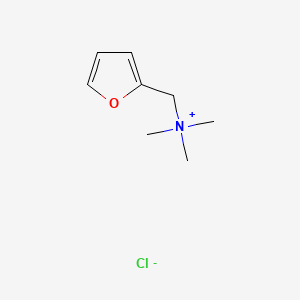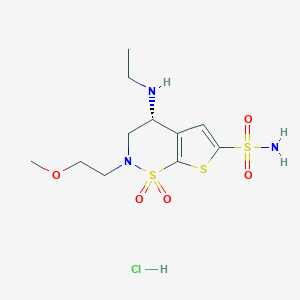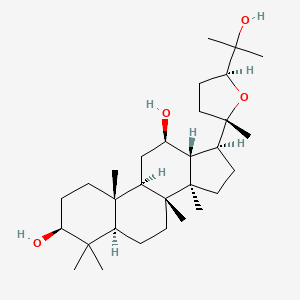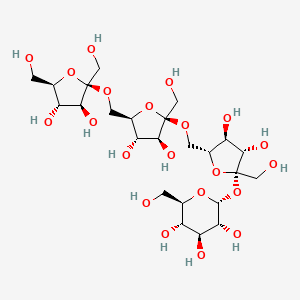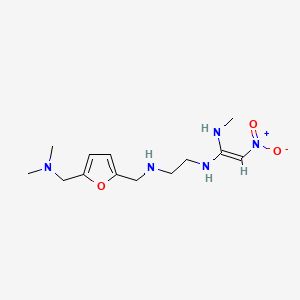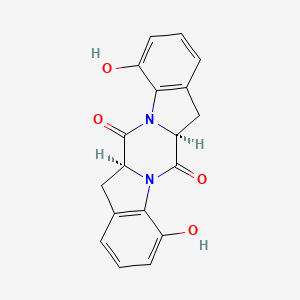
Bipolaramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bipolaramide is a novel dioxopiperazine compound isolated from cultures of Bipolaris sorokiniana.
準備方法
Bipolaramide is synthesized from phenylalanine via cyclo-(L-phenylalanyl-L-phenylalanyl). The structure of this compound is based on 1H and 13C nuclear magnetic resonance data and X-ray crystallography . Incorporation studies with 14C-labelled precursors have established the biosynthetic pathway of this compound .
化学反応の分析
Bipolaramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Bipolaramide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying dioxopiperazine structures and their reactivity. In biology, this compound is studied for its potential antimicrobial and antifungal properties. In medicine, it is being investigated for its potential therapeutic applications, including its role in inhibiting certain enzymes and pathways. In industry, this compound is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of bipolaramide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to and inhibiting certain enzymes, leading to the disruption of key biological processes. The molecular targets and pathways involved in the action of this compound are still under investigation, but preliminary studies suggest its potential in modulating various biochemical pathways .
類似化合物との比較
Bipolaramide is unique compared to other dioxopiperazine compounds due to its specific structure and biosynthetic pathway. Similar compounds include other dioxopiperazines such as gliotoxin and chaetocin. this compound’s unique structure and biosynthetic origin from Bipolaris sorokiniana set it apart from these other compounds .
特性
CAS番号 |
82220-76-6 |
|---|---|
分子式 |
C18H14N2O4 |
分子量 |
322.3 g/mol |
IUPAC名 |
(1S,11S)-5,15-dihydroxy-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-4(9),5,7,14(19),15,17-hexaene-2,12-dione |
InChI |
InChI=1S/C18H14N2O4/c21-13-5-1-3-9-7-11-17(23)20-12(18(24)19(11)15(9)13)8-10-4-2-6-14(22)16(10)20/h1-6,11-12,21-22H,7-8H2/t11-,12-/m0/s1 |
InChIキー |
GTOVKZDHLOHHHT-RYUDHWBXSA-N |
異性体SMILES |
C1[C@H]2C(=O)N3[C@@H](CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O |
正規SMILES |
C1C2C(=O)N3C(CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


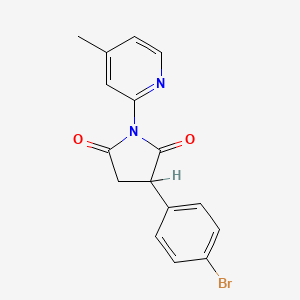
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
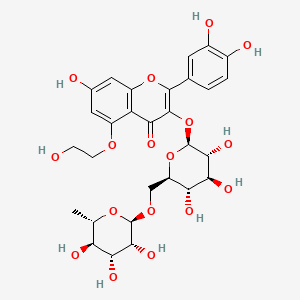
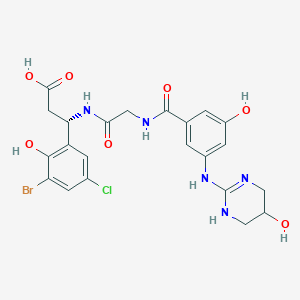
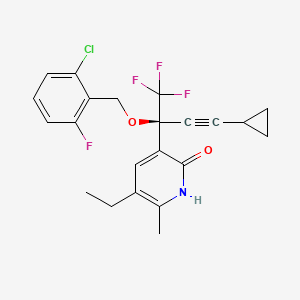
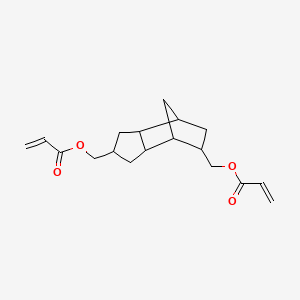
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
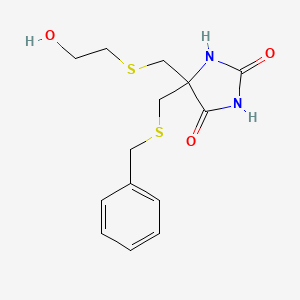
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
